N-(2,4-dimethoxyphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, commonly referred to as DMMA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DMMA is a hydrazinecarbothioamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMMA is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. DMMA has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which may be beneficial in preventing oxidative damage to cells. DMMA has also been shown to have anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMMA in lab experiments is its potential as an anti-cancer agent. The compound has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DMMA in lab experiments is its toxicity. The compound has been shown to have toxic effects on normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on DMMA. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes that are targeted by DMMA, which may provide insights into its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of DMMA for therapeutic purposes. Finally, research is needed to determine the potential side effects of DMMA and to develop strategies for minimizing these effects.
Scientific Research Applications
DMMA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that DMMA has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMMA has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-17-7-11(16)14-15-12(20)13-9-5-4-8(18-2)6-10(9)19-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOTPFPELHRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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